4-(4-Nitrophenoxy)tetrahydro-2h-thiopyran

Description

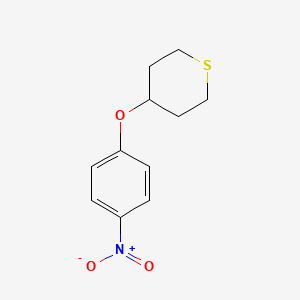

4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiopyran (saturated six-membered ring with one sulfur atom) substituted with a 4-nitrophenoxy group at the 4-position.

Properties

IUPAC Name |

4-(4-nitrophenoxy)thiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-12(14)9-1-3-10(4-2-9)15-11-5-7-16-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRKFZWRGDJVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran typically involves the reaction of tetrahydrothiopyran with 4-nitrophenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the tetrahydrothiopyran, followed by the addition of 4-nitrophenol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can achieve reduction.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H13NO3S

- Molecular Weight : 241.29 g/mol

- CAS Number : 866756-55-0

The compound features a tetrahydrothiopyran ring substituted with a nitrophenoxy group, which contributes to its unique chemical reactivity and potential biological activity.

Synthetic Chemistry

4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran serves as a valuable building block in organic synthesis. It can be utilized to develop more complex molecules, especially in the pharmaceutical industry. Its ability to undergo various chemical transformations makes it an attractive intermediate for synthesizing novel compounds.

Key Reactions :

- Nucleophilic Substitution : The nitrophenoxy group can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

- Reduction Reactions : The nitro group can be reduced to an amine, facilitating further modifications.

Biological Applications

The compound's structural features suggest potential interactions with biological systems. Preliminary studies indicate that derivatives of this compound may exhibit biological activities such as antimicrobial or anticancer properties.

Case Study Example :

In a study examining the antibacterial effects of various nitrophenyl compounds, derivatives of this compound demonstrated significant inhibition against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Medicinal Chemistry

Due to its unique structure, this compound is being explored as a precursor for drug development targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in neuropharmacology.

Research Insights :

A recent pharmacological study indicated that compounds derived from this thiopyran could influence serotonin receptors, highlighting their potential use in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The anticonvulsant effects are likely due to its interaction with neurotransmitter receptors or ion channels in the nervous system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran and related compounds:

Biological Activity

4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiopyran core substituted with a nitrophenoxy group, which may influence its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

Biological Activity Overview

Research indicates that compounds within the tetrahydrothiopyran class exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.

- Antiviral Properties : Related compounds have demonstrated activity against herpesviruses, suggesting potential applications in antiviral therapies .

- Cytotoxic Effects : Preliminary studies indicate possible cytotoxic effects against cancer cell lines, warranting further investigation into their anticancer potential .

Antiviral Activity

A study focused on tetrahydrothiopyran derivatives highlighted their potential as antiviral agents. Specifically, compounds were evaluated for their efficacy against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), showing promising results in vitro. The mechanism was linked to the inhibition of viral replication pathways .

Anticancer Research

Research into related thiopyran compounds has revealed significant anticancer properties. For instance, a series of tetrahydrothiopyran derivatives were tested against glioblastoma cell lines, demonstrating selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.